(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-6-Bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a bromo substituent at the C6 position, a 4-cyanophenyl imino group at C2, and a phenyl carboxamide moiety at C3. Its Z-configuration at the imino double bond is critical for maintaining structural rigidity, which influences biological interactions. The compound has been studied in the context of dual-acting inhibitors targeting HIV-1 RNase H and integrase (IN), where the 4-cyanophenyl group plays a key role in balancing inhibitory activity against both enzymes .
Properties
IUPAC Name |
6-bromo-2-(4-cyanophenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O2/c24-17-8-11-21-16(12-17)13-20(22(28)26-18-4-2-1-3-5-18)23(29-21)27-19-9-6-15(14-25)7-10-19/h1-13H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNRAOEESBNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives family, characterized by its unique structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₄BrN₃O
- Molecular Weight : 368.18 g/mol
- CAS Number : 325857-06-5
The compound features a chromene core with a bromo substituent and an imino group linked to a 4-cyanophenyl moiety. These functional groups are critical for its biological interactions and reactivity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Initial assessments have suggested effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound's structure may enhance its ability to penetrate bacterial membranes due to its lipophilic characteristics.
-
Anticancer Potential :
- Studies have indicated that similar chromene derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.
- Acetylcholinesterase Inhibition :
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The compound may interact with key enzymes involved in metabolic pathways, thereby altering their activity.
- Cell Membrane Penetration : Its structural characteristics facilitate penetration through lipid bilayers, enhancing its bioavailability and efficacy against target cells.
Antimicrobial Assessment
A study screened various derivatives for antimicrobial potential using standard testing methods against Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings suggested that compounds with halogenated aromatic rings exhibited superior activity, correlating with increased lipophilicity .
Anticancer Activity
Research has demonstrated that chromene derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to (2Z)-6-bromo showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide | C₁₉H₁₅BrN₃O₂ | Enhanced solubility due to acetyl group |
| (2Z)-6-bromo-2-[3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | C₁₈H₁₄BrN₃O | Different phenyl substitution affecting binding characteristics |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C23H14BrN3O2 and a molecular weight of approximately 444.28 g/mol. Its structure features a chromene core with a bromo substituent, an imino group, and a 4-cyanophenyl moiety, which contribute to its chemical reactivity and biological activity.
Biological Activities
Preliminary studies indicate that (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exhibits several notable biological activities:
- Antitumor Activity : Research has shown that derivatives of chromene compounds can possess antitumor properties. For instance, compounds similar to this compound have been reported to inhibit cell migration and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Dipeptidyl Peptidase IV Inhibition : Some studies suggest that chromene derivatives can act as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This property positions them as promising candidates for the treatment of type 2 diabetes .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The presence of various functional groups allows for the modification of this compound to enhance its solubility, reactivity, or biological activity.
- Antitumor Efficacy : A study highlighted the synthesis of various chromene derivatives, including those similar to this compound, which demonstrated significant cytotoxic effects against liver carcinoma cells (HEPG2). The IC50 values indicated promising antitumor activity, suggesting further exploration in clinical settings .
- DPP-IV Inhibition : Another study focused on the design of 2H-chromene derivatives as DPP-IV inhibitors. It was found that certain modifications led to enhanced potency, with some compounds achieving IC50 values comparable to established medications for diabetes management. This positions this compound within a relevant therapeutic context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electron Effects: The 4-cyanophenyl group’s electron-withdrawing nature enhances electrophilicity, favoring interactions with positively charged residues in RNase H and IN. In contrast, methoxy groups (electron-donating) and phenoxyphenyl (sterically hindered) are less effective in such interactions .
- Hydrogen Bonding: The cyano group can act as a hydrogen bond acceptor, while methoxy groups serve as donors/acceptors. Crystal packing analysis (via graph set theory ) suggests that hydrogen-bonding networks in the 4-cyanophenyl analog may stabilize its bioactive conformation.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight (~434–435 g/mol) is comparable to its 4-phenoxyphenyl analog (435.277 g/mol ), suggesting similar bioavailability profiles.
- Solubility: The 4-cyanophenyl group’s polarity likely improves aqueous solubility compared to the lipophilic phenoxyphenyl analog, though exact solubility data are unavailable.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0–5°C, 2 hrs | 65–70 |
| Imine Condensation | 4-cyanobenzaldehyde, EtOH, reflux | 30–40 |
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the imine proton (δ 8.3–8.5 ppm, singlet), aromatic protons (δ 6.8–7.9 ppm, multiplet), and the N-phenyl group (δ 7.2–7.4 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–168 ppm, while the cyano carbon (C≡N) resonates at δ 118–120 ppm .
- IR Spectroscopy : Strong absorption bands for C=O (1680–1700 cm⁻¹) and C≡N (2220–2240 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) reveals planarity of the chromene ring and Z-configuration of the imine bond. Hydrogen bonding between the carboxamide NH and the cyano group (N–H···N≡C) stabilizes the crystal lattice .
Advanced: How can computational methods predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:
- Electron Distribution : The bromine atom and cyano group act as electron-withdrawing groups, polarizing the chromene core. Localized electron density on the imine nitrogen enhances electrophilic reactivity .
- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~3.5 eV) suggests moderate stability. The LUMO is localized on the chromene ring, indicating susceptibility to nucleophilic attack .
- Non-covalent Interactions : Reduced density gradient (RDG) analysis identifies van der Waals interactions and hydrogen bonding patterns, corroborating crystallographic data .
Advanced: How are data contradictions resolved in spectroscopic vs. crystallographic structural assignments?
Answer:
Discrepancies (e.g., unexpected NMR splitting or bond lengths) require cross-validation:
- Dynamic Effects in NMR : Restricted rotation of the imine bond (C=N) at room temperature may split signals. Variable-temperature NMR (e.g., 298 K vs. 373 K) distinguishes dynamic vs. static disorder .
- X-ray Refinement Artifacts : Over-interpretation of weak electron density (e.g., disordered solvent) can distort bond lengths. Using restraints in SHELXL and high-resolution data (≤ 0.8 Å) improves accuracy .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules ) classifies intermolecular interactions (e.g., R₂²(8) motifs) to resolve packing ambiguities.
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
Crystallization hurdles (e.g., poor solubility or polymorphism) are addressed via:
- Solvent Screening : High-polarity solvents (DMF, DMSO) with slow diffusion of anti-solvents (water, hexane) yield suitable crystals .
- Temperature Gradients : Gradual cooling (0.5°C/hr) from 60°C to 4°C reduces disorder.
- Additive Engineering : Small-molecule additives (e.g., triethylamine) disrupt aggregation, promoting lattice formation .
Q. Table 2: Crystallization Conditions
| Solvent System | Additive | Crystal Quality |
|---|---|---|
| DMF/Water (3:1) | None | Needles (0.2 mm) |
| DMSO/Hexane (layered) | Triethylamine | Prisms (0.5 mm) |
Advanced: How does hydrogen bonding influence the solid-state properties of this compound?
Answer:
Intermolecular interactions dictate packing and stability:
- Primary Interactions : N–H···N≡C hydrogen bonds (2.8–3.0 Å) form chains along the crystallographic a-axis .
- Secondary Interactions : C–H···O and π-π stacking (3.6–3.8 Å) between chromene rings enhance thermal stability (Tₘ > 250°C) .
- Impact on Solubility : Strong hydrogen bonding reduces solubility in non-polar solvents; co-crystallization with PEG-based polymers improves bioavailability .
Advanced: What mechanistic insights explain the stereochemical outcome of the imine formation?
Answer:
The Z-configuration is thermodynamically favored due to:
- Conformational Locking : Intramolecular hydrogen bonding between the chromene carbonyl and imine NH stabilizes the Z-form .
- Steric Effects : Bulky substituents (e.g., N-phenyl) hinder rotation around the C=N bond, as shown by DFT-calculated rotational barriers (~25 kcal/mol) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state via dipole interactions, increasing Z-selectivity (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
